molecular formula C22H24N4O2 B2626919 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941908-88-9

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2626919
M. Wt: 376.46
InChI Key: RLXOMIHDJCMVKQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a urea derivative with two indole groups attached. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Urea is an organic compound with two amine groups joined by a carbonyl functional group.



Synthesis Analysis

While I don’t have the specific synthesis for this compound, indole compounds are often synthesized using Fischer indole synthesis, or Madelung synthesis. The urea group could potentially be introduced through a reaction with an isocyanate.



Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the two bulky indole groups. The exact structure would depend on the specific spatial arrangement of these groups.



Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position. The urea group could potentially react with various reagents under the right conditions.



Physical And Chemical Properties Analysis

Again, without more specific information, it’s hard to predict the exact properties of this compound. However, we can infer that it’s likely to be a solid under normal conditions, given the presence of the two aromatic rings and the urea group.


Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been a subject of various studies focusing on its synthesis, crystal structure, and potential applications. Researchers Hu et al. (2018) conducted a study on a similar compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, synthesizing and analyzing its structure using techniques like NMR, ESI-MS, and single-crystal X-ray diffraction. They discovered its crystalline form and evaluated its antitumor activities, noting its potential interaction with CDK4 protein which is relevant in cancer research (Hu et al., 2018).

Potential Biological Activities

The title compound and its derivatives have been examined for their biological activities. In a different context, Saharin et al. (2008) reported the crystal structure of a compound with a similar indole structure, noting the significant twist of the planar indole component relative to the rest of the molecule. This study was part of a series exploring the biological activities of such compounds, emphasizing the importance of hydrogen bonds in their structure (Saharin et al., 2008).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science.


properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-15-14-26-16-19(18-7-3-5-9-21(18)26)24-22(27)23-11-13-25-12-10-17-6-2-4-8-20(17)25/h2-10,12,16H,11,13-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXOMIHDJCMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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